molecular formula C16H17N7O2 B11133567 N-{3-oxo-3-[(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]propyl}-2-pyrazinecarboxamide

N-{3-oxo-3-[(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]propyl}-2-pyrazinecarboxamide

Cat. No.: B11133567
M. Wt: 339.35 g/mol
InChI Key: IAKMCUOUIHFUFE-UHFFFAOYSA-N
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Description

N-{3-oxo-3-[(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]propyl}-2-pyrazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazinecarboxamide core with a triazolopyridine moiety, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-oxo-3-[(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]propyl}-2-pyrazinecarboxamide typically involves multiple steps:

    Formation of the Triazolopyridine Moiety: This step often starts with the cyclization of appropriate precursors to form the triazolopyridine ring. Common reagents include hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Linking the Triazolopyridine to the Pyrazinecarboxamide: The triazolopyridine intermediate is then reacted with a suitable linker, such as a bromoalkane, to introduce the ethylamine group.

    Final Coupling: The ethylamine derivative is coupled with 2-pyrazinecarboxylic acid or its derivatives under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or THF.

    Substitution: Amines, thiols, in polar aprotic solvents like DMF or DMSO.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, N-{3-oxo-3-[(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]propyl}-2-pyrazinecarboxamide has shown promise in preliminary studies as an inhibitor of certain enzymes, which could make it useful in drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific molecular targets makes it a candidate for further drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical reactions due to its unique electronic properties.

Mechanism of Action

The mechanism by which N-{3-oxo-3-[(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]propyl}-2-pyrazinecarboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to the desired biological effect. For example, in cancer cells, it may inhibit kinases involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its combined structure, which allows it to interact with multiple molecular targets simultaneously. This dual functionality can enhance its efficacy and reduce the likelihood of resistance development in therapeutic applications.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, from chemistry to medicine.

Properties

Molecular Formula

C16H17N7O2

Molecular Weight

339.35 g/mol

IUPAC Name

N-[3-oxo-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H17N7O2/c24-15(5-7-20-16(25)12-11-17-8-9-18-12)19-6-4-14-22-21-13-3-1-2-10-23(13)14/h1-3,8-11H,4-7H2,(H,19,24)(H,20,25)

InChI Key

IAKMCUOUIHFUFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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